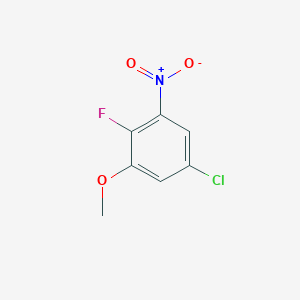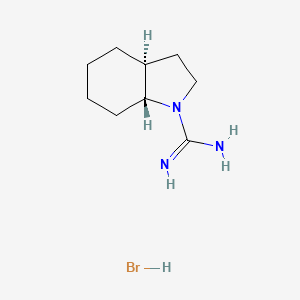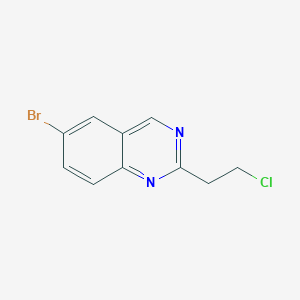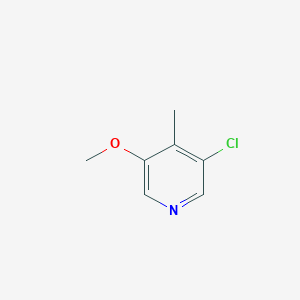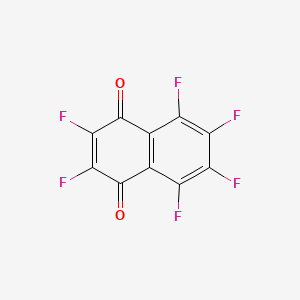
2,3,5,6,7,8-Hexafluoronaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6,7,8-Hexafluoronaphthalin-1,4-dion ist ein stark fluoriertes Naphthalinderivat. Diese Verbindung zeichnet sich durch das Vorhandensein von sechs Fluoratomen aus, die an den Naphthalinring gebunden sind, was seine chemischen Eigenschaften im Vergleich zu nicht-fluorierten Naphthalinderivaten erheblich verändert.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,3,5,6,7,8-Hexafluoronaphthalin-1,4-dion beinhaltet typischerweise die Fluorierung von Naphthalin-1,4-dion. Eine gängige Methode beinhaltet die Verwendung von elementarem Fluor oder Fluorierungsmitteln wie Kobalttrifluorid (CoF3) unter kontrollierten Bedingungen. Die Reaktion wird in der Regel unter einer inerten Atmosphäre durchgeführt, um unerwünschte Nebenreaktionen zu verhindern .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann großtechnische Fluorierungsprozesse mit spezialisierten Anlagen umfassen, um mit dem hochreaktiven Fluor-Gas umzugehen. Der Prozess erfordert strenge Sicherheitsmaßnahmen aufgrund der gefährlichen Natur von Fluor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,7,8-Hexafluoronaphthalene-1,4-dione typically involves the fluorination of naphthalene-1,4-dione. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine .
Analyse Chemischer Reaktionen
Reaktionstypen
2,3,5,6,7,8-Hexafluoronaphthalin-1,4-dion unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Die Verbindung kann reduziert werden, um teilweise oder vollständig hydrierte Derivate zu bilden.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen Fluoratome durch andere Nucleophile ersetzt werden.
Oxidation: Die Verbindung kann unter bestimmten Bedingungen weiter oxidiert werden.
Häufige Reagenzien und Bedingungen
Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4).
Substitution: Reagenzien wie Natriummethoxid (NaOCH3) oder Kalium-tert-butoxid (KOtBu) werden für die nucleophile Substitution verwendet.
Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.
Hauptprodukte, die gebildet werden
Reduktion: Hydrierte Naphthalinderivate.
Substitution: Fluor-substituierte Naphthalinderivate.
Oxidation: Naphthalinderivate mit höherem Oxidationsgrad.
Wissenschaftliche Forschungsanwendungen
2,3,5,6,7,8-Hexafluoronaphthalin-1,4-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer fluorierter organischer Verbindungen verwendet.
Biologie: Untersucht auf seine potenzielle Verwendung in biochemischen Assays und als Sonde zur Untersuchung von Enzym-Interaktionen.
Medizin: Für seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, da es einzigartige elektronische Eigenschaften besitzt.
Industrie: Wird in der Herstellung von fortschrittlichen Materialien verwendet, einschließlich Polymeren und Beschichtungen, da es eine hohe Stabilität und Beständigkeit gegen Abbau aufweist
Wirkmechanismus
Der Mechanismus, durch den 2,3,5,6,7,8-Hexafluoronaphthalin-1,4-dion seine Wirkung entfaltet, erfolgt hauptsächlich durch seine Wechselwirkung mit molekularen Zielstrukturen über seine stark elektronegativen Fluoratome. Diese Wechselwirkungen können die elektronische Umgebung der Zielmoleküle verändern, was zu Veränderungen ihrer Reaktivität und Stabilität führt. Die Verbindung kann auch an Wasserstoffbrückenbindungen und anderen nicht-kovalenten Wechselwirkungen beteiligt sein, wodurch das Verhalten biologischer und chemischer Systeme beeinflusst wird .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,2,4,5,6,8-Hexafluoronaphthalin: Ähnlich in der Struktur, aber ohne die 1,4-Dion-Funktionalität.
1,2,4,6,8-Pentafluoronaphthalin: Enthält ein Fluoratom weniger, was zu unterschiedlichen elektronischen Eigenschaften führt.
Einzigartigkeit
2,3,5,6,7,8-Hexafluoronaphthalin-1,4-dion ist einzigartig aufgrund des Vorhandenseins sowohl des Hexafluorsubstitutionsschemas als auch der 1,4-Dion-Funktionalität. Diese Kombination verleiht ihm einzigartige elektronische Eigenschaften und Reaktivität, was es für spezifische Anwendungen wertvoll macht, für die andere fluorierte Naphthaline nicht geeignet sind .
Eigenschaften
CAS-Nummer |
1024-60-8 |
|---|---|
Molekularformel |
C10F6O2 |
Molekulargewicht |
266.10 g/mol |
IUPAC-Name |
2,3,5,6,7,8-hexafluoronaphthalene-1,4-dione |
InChI |
InChI=1S/C10F6O2/c11-3-1-2(4(12)6(14)5(3)13)10(18)8(16)7(15)9(1)17 |
InChI-Schlüssel |
ODOWBQJUWIEMDS-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(=O)C(=C(C2=O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(3-Ethoxyphenyl)ethynyl]trimethylsilane](/img/structure/B11718411.png)
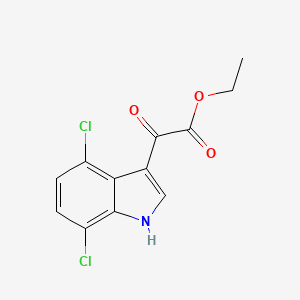
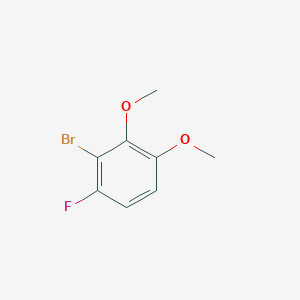
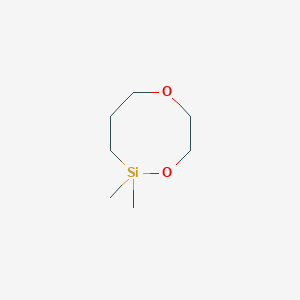
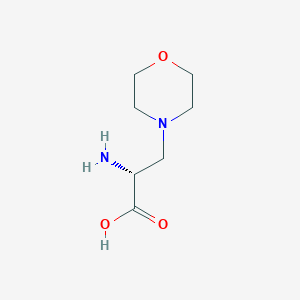
![(1S,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B11718437.png)
![4-[2-(Naphthalen-2-yloxy)ethyl]morpholine](/img/structure/B11718445.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11718452.png)
![N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride](/img/structure/B11718457.png)
